Mnt4MPyP
Description
Significance of Metalloporphyrins in Chemical Biology and Catalysis
Metalloporphyrins are a versatile class of molecules found throughout nature, playing crucial roles in essential biological processes such as oxygen transport (hemoglobin, myoglobin), photosynthesis (chlorophyll), and enzymatic catalysis (cytochromes, catalases, peroxidases). sohag-univ.edu.eg Their significance stems from their unique structural features, including a highly conjugated π-system and the ability to coordinate a variety of metal ions, enabling diverse redox chemistry and catalytic activities. sohag-univ.edu.egnih.gov
In chemical biology, synthetic metalloporphyrins are widely studied as mimics of natural enzymes, allowing researchers to investigate complex biological transformations and develop new therapeutic strategies. sohag-univ.edu.egnih.gov Their interactions with biological molecules like DNA and proteins provide insights into biological processes. ontosight.aiacs.org
In catalysis, metalloporphyrins serve as efficient and selective catalysts for a broad range of chemical reactions, including oxidation, reduction, halogenation, and carbene transfer reactions. nih.govmdpi.comresearchgate.net Their catalytic activity is influenced by the nature of the central metal ion, the porphyrin ligand, and the reaction conditions. sohag-univ.edu.egtandfonline.com The aromatic character of the porphyrin macrocycle and the conjugation of the metal atom to the π-system are key factors contributing to their catalytic prowess. sohag-univ.edu.eg
Historical Context and Evolution of Mnt4MPyP Research
The study of synthetic metalloporphyrins as functional mimics of biological systems, particularly cytochrome P-450 enzymes, has been a significant area of research for several decades. nih.govmdpi.com This interest was initially driven by the catalytic properties observed in natural porphyrins. sohag-univ.edu.eg Researchers began investigating metalloporphyrins as catalysts in homogeneous oxidation reactions, leading to the synthesis of more robust structures capable of withstanding oxidative conditions. nih.gov
This compound, with its cationic charge due to the N-methylpyridinium substituents, represents a class of water-soluble metalloporphyrins that became particularly relevant for studies in biological environments. The development of such synthetic porphyrins has provided catalysts with improved resistance to oxidative degradation and enhanced efficiency in oxidizing substrates. nih.gov The exploration of manganese porphyrins specifically gained traction due to manganese's ability to exist in multiple oxidation states, making them suitable for various redox reactions. tandfonline.comchemrxiv.org Manganese(III) porphyrins, in particular, are noted for their stability. tandfonline.com
Early research on this compound likely focused on its synthesis and basic characterization, followed by investigations into its potential catalytic activities, drawing parallels with the enzymatic functions of natural metalloproteins. sohag-univ.edu.egtandfonline.comrsc.org
Scope and Research Orientations of this compound Studies
Research involving this compound spans various domains, primarily focusing on its applications in chemical biology and catalysis. A key area of investigation is its role as a catalytic antioxidant and a mimic of superoxide (B77818) dismutase (SOD) and peroxynitrite decomposition catalysts (PNDCs). nih.govnih.gov Studies have explored its ability to react with reactive oxygen and nitrogen species. nih.govnih.govnih.gov
In chemical biology, this compound has been investigated for its interactions with biological molecules, such as DNA. Research has indicated a specificity for certain DNA sequences and a binding mechanism involving the minor groove. acs.org Its potential in modulating cellular processes and its effects in biological systems, often related to its redox activity and interactions with reductants like ascorbate (B8700270), are active areas of study. nih.govmdpi.comnih.govnih.govresearchgate.netmdpi.com
In catalysis, this compound and related manganese porphyrins are explored for their ability to catalyze various chemical transformations. This includes oxidation reactions, such as the oxidation of aromatic alcohols and the epoxidation of olefins. tandfonline.comrsc.org Research also extends to more complex reactions like C-H functionalization, although challenges exist with certain substrates. chemrxiv.orgrsc.org The mechanism of catalysis, often involving high-valent manganese-oxo species, is a subject of detailed investigation using experimental and computational methods. rsc.org
Current research orientations for metalloporphyrins, including this compound, include developing environmentally friendly catalytic processes, creating more sophisticated biomimetic catalysts, exploring their incorporation into novel materials, and conducting detailed mechanistic studies to design more effective catalysts. catalysis.blog The versatility of the porphyrin ligand allows for synthetic manipulation to optimize the properties and performance of these complexes for specific applications. nih.gov
Data Table: this compound and Related Compounds
| Compound Name | PubChem CID | Molecular Formula (this compound cation) | Molecular Weight (this compound cation) | CAS Number (this compound pentachloride) |
| Manganese(III) 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrin (this compound) | 5486195 nih.gov | C₄₄H₃₆MnN₈⁺⁵ nih.gov | 731.7 g/mol nih.gov | 70649-54-6 nih.gov |
| Porphyrin | 66868 researchgate.net | C₂₀H₁₄N₄ | 310.12 g/mol | - |
| Manganese | 23930 nih.gov | Mn | 54.94 g/mol | 7439-96-5 |
| meso-Tetrakis(2-N-methylpyridyl)porphine | 135398505 nih.gov | C₄₄H₃₈N₈ | 678.8 g/mol | - |
Note: Molecular formula and weight for this compound are for the cationic form as listed in PubChem, which often exists with counterions like chloride (e.g., pentachloride form, CAS 70649-54-6). nih.govcenmed.com
Structure
2D Structure
Properties
IUPAC Name |
manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMBUVHIHVYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36MnN8+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70649-54-6 | |
| Record name | Tetrakis(N-methyl-4-pyridiniumyl)porphine manganese(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070649546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Modifications of Mnt4mpyp Analogs
Established Synthetic Pathways for Mnt4MPyP
The synthesis of meso-substituted porphyrins, including the precursor to this compound, typically involves the condensation of pyrrole (B145914) with an appropriate aldehyde. The Adler-Longo method, a common approach, involves the condensation of pyrrole with an aldehyde in refluxing propionic acid, followed by oxidation to yield the porphyrin macrocycle chemijournal.com. While effective, this method can sometimes lead to a mixture of products and may involve harsh conditions chemijournal.com.
Another established method is the Lindsey method, which relies on the formation of a porphyrinogen (B1241876) intermediate chemijournal.com. This method is often preferred for synthesizing porphyrins from sensitive aldehydes and can offer higher yields and easier purification compared to the Adler-Longo method chemijournal.com.
For the synthesis of this compound specifically, the metal-free porphyrin, 5,10,15,20-tetrakis(4-pyridyl)porphyrin (TPyP), is typically synthesized first. Subsequently, the pyridyl nitrogen atoms are methylated, often using methyl iodide, to introduce the positive charges. The final step involves the insertion of the manganese ion into the porphyrin core. This metallation can be achieved by reacting the cationic porphyrin with a manganese salt, such as manganese(II) acetate (B1210297), in a suitable solvent. One method involves reacting tetrakis(N-methyl-4-pyridyl)porphine tetratoluenesulfonate with manganese acetate at 80 ± 5 °C for 12-24 hours google.com. The metalloporphyrin can then be neutralized and precipitated by adding a NaOH aqueous solution google.com.
Research has explored the synthesis of metal complexes of 5,10,15,20-tetrakis-N-methyl-4-pyridylporphyrin under ultrasound irradiation, with Mn(OAc)₂·4H₂O yielding 79% of the manganese complex after 180 minutes uc.ptresearchgate.net.
Strategies for Peripheral and Central Metal Ion Modifications
Modifications to metalloporphyrins can occur at the central metal ion or at the periphery of the porphyrin macrocycle mdpi.commdpi.com. These modifications are key to tuning the electronic, catalytic, and biological properties of the compounds mdpi.comrsc.org.
Central Metal Ion Modifications: The nature of the central metal ion significantly influences the properties of a metalloporphyrin, including its electronic structure, axial bonding, and the geometry of peripheral substituents mdpi.comrsc.org. Various metal ions can be inserted into the porphyrin core, leading to complexes with distinct reactivities and applications rsc.org. For pyridylporphyrins like the precursor to this compound, metal ions such as Au, In, Co, Ni, Fe, Cu, Mn, Pd, and Sn can be incorporated using their respective salts google.com. The choice of metal salt and reaction conditions, including temperature and reaction time, are critical for successful metallation google.com. For instance, the insertion of Mn into tetrakis(N-methyl-4-pyridyl)porphine tetratoluenesulfonate can be carried out using manganese acetate at elevated temperatures google.com. The metal cation chelated at the center can also act as a single-atom catalytic site rsc.org.
Peripheral Modifications: The porphyrin macrocycle offers multiple positions for functionalization, including the meso and beta positions mdpi.comencyclopedia.pub. Peripheral modifications can involve introducing various substituents to alter the molecule's solubility, lipophilicity, electronic properties, and interactions with other molecules or biological targets mdpi.commdpi.comingentaconnect.com. Strategies include the introduction of hydroxide, amine, carboxylate, sulfonate, or cationic substituents to promote interaction with supports like silica (B1680970) ingentaconnect.com. Catalytic cross-coupling reactions are popular for introducing aryl groups to the porphyrin periphery, often requiring multi-step synthesis involving halogenated or metalated porphyrins acs.org. Direct C-H arylation reactions are also emerging as efficient methods for installing substituents acs.org. Chemical modification of peripheral groups can also improve the stability of porphyrin assemblies mdpi.com. For cationic porphyrins, derivatization with amines or polyamines can enhance water solubility, and subsequent quaternization can yield freely water-soluble derivatives mdpi.com.
Derivatization Approaches for Enhanced Specificity and Functionality
Derivatization of cationic porphyrins like this compound is a key strategy to enhance their specificity and functionality for various applications. By introducing specific functional groups or conjugating the porphyrin to other molecules, researchers can tune properties such as cellular uptake, localization, and interaction with biological targets.
One approach involves modifying the alkyl chains on the pyridyl rings, as demonstrated by the synthesis of Mn(III) N-methoxyalkylpyridylporphyrins. Methoxy-derivatization of alkyl chains has been shown to increase the in vivo efficacy of cationic Mn porphyrins nih.gov. The lipophilicity, size, shape, and bulkiness of the molecule, influenced by peripheral modifications, affect its bioavailability and efficacy nih.govresearchgate.net. For example, increasing the length of alkyl chains can enhance lipophilicity and accumulation in mitochondria, as well as improve transport across the blood-brain barrier nih.gov.
Derivatization can also involve conjugating porphyrins to peptides or other biomolecules to create targeted delivery systems rsc.org. For instance, conjugating a porphyrin derivative to a cationic cell-penetrating peptide can transform a hydrophobic photosensitizer into an amphiphilic compound suitable for targeted photodynamic therapy and light-triggered drug delivery rsc.org. Bioconjugation reactions, such as SPAAC ligations, can be used for the modular preparation of peptide-porphyrin conjugates rsc.org.
Furthermore, derivatization can aim to improve the interaction of porphyrins with specific cellular components or enzymes. For example, this compound has been studied for its ability to enhance ascorbate-induced cytotoxicity, suggesting an interaction that increases the rate of ascorbate (B8700270) oxidation researchgate.netacs.orgnih.gov. This highlights how specific modifications can lead to enhanced catalytic activity relevant to biological processes.
Introducing functional groups that allow for immobilization on solid supports, such as silica, is another derivatization approach ingentaconnect.com. This is particularly relevant for catalytic applications, enabling the recovery and reuse of the metalloporphyrin catalyst ingentaconnect.commdpi.com. Carboxy-functionalized porphyrins, for instance, can be activated to form amide bonds with aminopropylated supports mdpi.com.
Microwave-Assisted Synthesis of Metalloporphyrin Derivatives
Microwave irradiation has emerged as a powerful tool in porphyrin and metalloporphyrin synthesis, offering significant advantages such as reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods chemijournal.comworldscientific.comingentaconnect.commdpi.comnih.gov. Microwave-assisted synthesis has been successfully applied to the synthesis of porphyrin macrocycles, metal insertion reactions, and the modification of the porphyrin core and periphery chemijournal.comworldscientific.com.
The preparation of porphyrins under microwave activation was first reported in the early 1990s ingentaconnect.commdpi.com. This technique can be applied to solvent-free conditions or in solution ingentaconnect.com. Studies have demonstrated the effective one-pot microwave-assisted synthesis of various substituted tetraarylporphyrins worldscientific.com.
Microwave irradiation is also effective for the metallation of porphyrins. The microwave-assisted insertion of various transition metals into different porphyrin cores has been achieved with high yields and significantly shorter reaction times worldscientific.com. This includes the synthesis of cationic porphyrin derivatives and their manganese complexes under microwave irradiation nih.govresearchgate.networldscientific.com. For example, the preparation of Mn(III) complexes and the cationization of imidazole (B134444) groups in fluorinated porphyrins have been carried out using microwave irradiation researchgate.networldscientific.com.
Molecular Interactions of Mnt4mpyp with Biological Macromolecules
Mnt4MPyP Interactions with Deoxyribonucleic Acid (DNA)
The interaction of this compound with DNA is a multifaceted process characterized by several distinct binding modes and significant consequences for DNA structure and stability.
Modes of DNA Binding: Minor Groove Association and Intercalation
This compound, also commonly referred to as TMPyP in scientific literature, demonstrates two primary modes of binding to double-stranded DNA: minor groove association and intercalation. The preferred binding mode is influenced by factors such as the concentration of the porphyrin, the ionic strength of the solution, and the specific DNA sequence. Due to its planar aromatic structure, this compound can insert itself between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding typically leads to the elongation, stabilization, and unwinding of the DNA helix.
Simultaneously, this compound can bind to the minor groove of the DNA. The binding reactions occur on a timescale of milliseconds, with intercalation generally being a slower process than minor groove binding. It is noteworthy that different binding modes can coexist, even at low ratios of this compound to DNA base pairs.
| Binding Mode | Description | Key Characteristics |
| Intercalation | Insertion of the planar porphyrin ring between adjacent DNA base pairs. | Elongation and unwinding of the DNA helix; stabilization of the double-stranded structure. |
| Minor Groove Binding | Association of the porphyrin with the minor groove of the DNA helix. | Generally a faster binding process compared to intercalation. |
Sequence Specificity in DNA Recognition: Adenine-Thymine Rich Sites
This compound exhibits a preference for binding to specific DNA sequences, particularly those rich in adenine (B156593) and thymine (B56734) (AT) base pairs. Footprinting experiments, utilizing enzymes like DNase I and micrococcal nuclease, have revealed a complex pattern of protected sites, with a notable preference for AT-rich regions. The destabilization of the double helix, a crucial step in processes like DNA replication, often occurs at these AT-rich sequences. The specific sequences within these regions are critical not only for the initial opening of the DNA but also for subsequent processes like helicase loading.
Influence on DNA Conformation: Z-DNA to B-DNA Conversion
The binding of ligands like this compound can induce significant conformational changes in DNA. One of the most dramatic of these is the transition between the right-handed B-form DNA, the common physiological form, and the left-handed Z-form DNA. Z-DNA can form in sequences with alternating purines and pyrimidines, such as repeating GC sequences. The conversion from B-DNA to Z-DNA is a significant structural transition that can play a role in gene regulation. Studies on similar porphyrin analogues have shown that the binding of these molecules can influence the equilibrium between B-DNA and Z-DNA, in some instances facilitating the conversion of Z-DNA back to the more common B-DNA conformation. This ability to modulate DNA conformation highlights the potential of this compound to influence biological processes that are sensitive to DNA topology.
| DNA Conformation | Handedness | Helical Diameter | Base Pairs per Turn |
| B-DNA | Right-handed | ~20 Å | ~10.5 |
| A-DNA | Right-handed | ~26 Å | 11 |
| Z-DNA | Left-handed | ~18 Å | 12 |
DNA Strand Scission Mechanisms Mediated by this compound
Under certain conditions, particularly in the presence of reducing agents and oxygen, metalloporphyrins like this compound can mediate the cleavage of DNA strands. The mechanism of this scission often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can attack the deoxyribose sugar or the nucleotide bases of the DNA backbone, leading to single-strand or double-strand breaks. The efficiency of DNA cleavage can be influenced by the specific metal ion complexed with the porphyrin. For instance, manganese complexes of porphyrins have been shown to be efficient oxidative cleavage agents.
Applications of this compound as a DNA Structural Probe and Footprinting Agent
The specific binding characteristics of this compound to DNA make it a valuable tool for studying DNA structure and interactions. Its ability to bind to and protect certain regions of the DNA from enzymatic cleavage allows it to be used as a footprinting agent. DNA footprinting is a technique used to identify the specific DNA sequences to which a ligand or protein binds. By analyzing the pattern of protection from cleavage by nucleases like DNase I, researchers can map the binding sites of this compound on a DNA molecule. This provides insights into its sequence preferences and the conformational changes it induces in the DNA.
This compound Interactions with Proteins and Enzymes
While the interactions of this compound with DNA are well-documented, its interactions with proteins and enzymes are less specifically characterized. However, general principles derived from studies of cationic and metalloporphyrins provide a framework for understanding these potential interactions.
The interaction of porphyrins with proteins can be driven by a combination of electrostatic and hydrophobic forces. Cationic porphyrins can interact with negatively charged residues on the protein surface. Furthermore, the planar aromatic core of the porphyrin can engage in π-π stacking and cation-π interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.
Studies with human serum albumin (HSA), a major transport protein in the blood, have shown that cationic porphyrins can bind to this protein, leading to the formation of a stable complex. Molecular docking simulations suggest that these porphyrins can be encapsulated within hydrophobic pockets of the protein.
Ligand Binding Studies
Research into the binding of this compound and its parent compound, TMPyP4, with DNA has revealed complex interaction mechanisms. Spectroscopic and hydrodynamic studies have been employed to elucidate the nature of these binding events, particularly with double-helical DNA and specialized structures like G-quadruplexes.
Studies on a manganese (III) derivative of a water-soluble porphyrin with calf thymus DNA have shown that the binding mode is dependent on the concentration ratio of the porphyrin to DNA. nih.gov At low concentrations, a single binding mode is observed, whereas at higher concentrations, two distinct binding modes coexist. nih.gov The primary interaction is characterized as an outside binding mode. nih.gov This interaction leads to the stabilization of the DNA double helix, as indicated by thermal melting analysis. nih.gov
The interaction of the parent compound, TMPyP4, with G-quadruplex DNA (G4-DNA) has been studied in detail. G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences, such as those in human telomeres. elifesciences.org The binding mechanism of TMPyP4 to G4-DNA is significantly influenced by the presence of monovalent cations like potassium (K+). nih.gov
In the absence of potassium, TMPyP4 interacts strongly with G4-wires, forming a stable complex. nih.gov Spectroscopic data, including a significant 19 nm shift and 58% hypochromicity in the Soret absorption band, suggest an intercalative binding mechanism where the porphyrin inserts itself between the G-tetrads of the quadruplex structure. nih.gov
Conversely, in the presence of potassium ions, the interaction is much weaker. nih.gov The observed spectral changes are minimal, with only a small 3 nm shift in the Soret band. nih.gov This indicates a non-intercalative binding mode, likely an external interaction. It is proposed that potassium ions located in the central channel of the G-quadruplex limit the access of TMPyP4 to the intercalation site. nih.gov
Table 1: Spectroscopic Changes of TMPyP4 Binding to G-Quadruplex DNA
| Condition | Soret Band Shift | Hypochromicity | Proposed Binding Mechanism |
|---|---|---|---|
| K+-free G4-wires | 19 nm | 58% | Intercalation |
This table summarizes the key spectroscopic observations and inferred binding mechanisms for TMPyP4 with G-quadruplex DNA under different ionic conditions. nih.gov
Enzyme Active Site Interactions
The interaction of this compound and its analogs with enzymes is primarily understood through its role as a telomerase inhibitor. nih.govnih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, and its activity is elevated in the vast majority of cancer cells. nih.govnih.gov
The inhibitory action of TMPyP4 is not due to direct binding to the enzyme's active site in a classic lock-and-key fashion. wikipedia.org Instead, it functions by interacting with the enzyme's substrate: the G-quadruplex structures at the telomeric ends of DNA. nih.gov Guanine-rich telomeric DNA can fold into these G-quadruplex structures, which naturally inhibit telomerase activity. nih.gov
TMPyP4 acts as a G-quadruplex stabilizer. nih.govnih.gov By binding to these structures, it enhances their stability, which in turn inhibits the binding of the telomerase enzyme. nih.govpreprints.org This prevents the enzyme from elongating the telomeres, thereby interfering with a critical mechanism for cancer cell immortality. nih.govnih.gov Studies have demonstrated that treatment with TMPyP4 leads to a measurable reduction in telomerase activity in cancer cell lines. nih.gov For instance, in a non-small cell lung cancer cell line (LC-HK2), treatment with 5 µM TMPyP4 for 72 hours reduced telomerase activity to a relative value of 0.74 compared to control cells. nih.gov
Molecular dynamics simulations have further explored the interaction between TMPyP4 and different conformations of human telomeric DNA, revealing that the binding involves π-π stacking interactions with the external loop bases of the G-quadruplex. nih.gov
Table 2: Effect of TMPyP4 on Telomerase Activity
| Cell Line | Treatment | Duration | Relative Telomerase Activity |
|---|---|---|---|
| LC-HK2 (Non-small cell lung cancer) | 5 µM TMPyP4 | 72 h | 0.74 |
This table shows the reduction in telomerase activity in two different cell lines after treatment with TMPyP4, as compared to untreated control cells. nih.gov
Table 3: Mentioned Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound / MnTMPyP4 | Manganese(III) meso-tetra(4-N-methylpyridyl)porphine |
| TMPyP4 | meso-tetra(4-N-methylpyridyl)porphine |
| H₂TOEtPyP4 | meso-tetra-(4N-oxyethylpyridyl) porphyrin |
| MnTOEtPyP4 | Manganese (III) derivative of meso-tetra-(4N-oxyethylpyridyl) porphyrin |
Mechanistic Catalysis and Redox Chemistry of Mnt4mpyp
Mnt4MPyP as a Superoxide (B77818) Dismutase (SOD) Mimic
This compound is recognized for its ability to mimic the enzymatic activity of superoxide dismutase (SOD), a crucial antioxidant enzyme in biological systems. This mimicry is central to its potential therapeutic applications and is rooted in its capacity to catalytically neutralize the superoxide anion radical.
Catalytic Dismutation of Superoxide Anion Radical
The primary function of this compound as an SOD mimic is its ability to catalyze the dismutation of the superoxide anion radical (O₂⁻). This reaction involves the conversion of two superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The catalytic cycle involves the manganese center of the this compound molecule alternating between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.
The process can be summarized in the following two steps:
Reduction of Mn(III) to Mn(II): The Mn³⁺ center of the porphyrin reacts with a superoxide radical, accepting an electron and being reduced to Mn²⁺, while the superoxide is oxidized to molecular oxygen. Mn³⁺-t4MPyP + O₂⁻ → Mn²⁺-t4MPyP + O₂
Oxidation of Mn(II) to Mn(III): The newly formed Mn²⁺ center then reacts with a second superoxide radical. In this step, the manganese donates an electron back to the superoxide, which, upon protonation, forms hydrogen peroxide. This regenerates the Mn³⁺ state, allowing the catalyst to participate in another cycle. Mn²⁺-t4MPyP + O₂⁻ + 2H⁺ → Mn³⁺-t4MPyP + H₂O₂
This catalytic process effectively removes the harmful superoxide radical from the system. The efficacy of this dismutation is influenced by the redox potential of the Mn(III)/Mn(II) couple within the porphyrin ring. For optimal catalytic activity, the redox potential should be midway between the reduction potentials of the O₂/O₂⁻ and O₂⁻/H₂O₂ couples, facilitating both the reduction and oxidation steps of the catalytic cycle.
Generation and Regulation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide, hydrogen peroxide, and hydroxyl radicals. While they are natural byproducts of cellular metabolism and play roles in cell signaling, their overproduction can lead to oxidative stress and cellular damage. This compound, through its SOD-mimicking activity, plays a significant role in the regulation of ROS levels.
It has been observed that under certain conditions, such as in the presence of the redox-active naphthoquinone menadione, this compound can enhance the production of superoxide in cells. This suggests that the compound's role in ROS regulation is dependent on the specific cellular environment and the presence of other redox-active molecules. nih.gov
Mechanistic Insights into Redox Cycling and Electron Transfer
The catalytic activity of this compound is fundamentally governed by the redox cycling of its central manganese ion. The porphyrin ligand plays a crucial role in modulating the redox potential of the manganese center, thereby influencing the kinetics of the electron transfer reactions with superoxide.
The electron-withdrawing or electron-donating nature of the substituents on the porphyrin ring can fine-tune the Mn(III)/Mn(II) redox potential. For Mn(III) N-alkylpyridylporphyrins, a more positive redox potential generally correlates with a higher catalytic rate constant for superoxide dismutation. nih.gov This is because a more electron-deficient metal center is more readily reduced by the superoxide anion in the first step of the catalytic cycle. nih.gov
This compound as a Biomimetic Catalyst for Oxidation Reactions
Beyond its SOD-mimicking capabilities, this compound and other manganese porphyrins have demonstrated the ability to act as biomimetic catalysts for a variety of oxidation reactions, emulating the function of several heme-containing enzymes.
Cytochrome P450 Mimicry and Substrate Specificity
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds. wikipedia.org These enzymes typically catalyze the insertion of one atom of oxygen into a substrate. Manganese porphyrins, including this compound, have been investigated as mimics of cytochrome P450 due to their ability to catalyze similar oxidation reactions.
These synthetic metalloporphyrins can activate various oxygen donors, such as iodosylbenzene or hydrogen peroxide, to form a high-valent manganese-oxo species, which is analogous to the reactive ferryl-oxo intermediate in the catalytic cycle of P450 enzymes. wikipedia.orgnsf.gov This reactive intermediate is capable of oxidizing a variety of substrates through mechanisms that can include hydrogen atom abstraction or electron transfer followed by oxygen rebound. nih.gov
The substrate specificity of these manganese porphyrin mimics is influenced by several factors, including the steric and electronic properties of both the porphyrin ligand and the substrate. While not as specific as their enzymatic counterparts, modifications to the porphyrin structure can impart a degree of selectivity for certain types of substrates. For instance, the introduction of bulky substituents on the porphyrin ring can create a more hindered active site, favoring the oxidation of smaller substrates.
Peroxidase and Catalase Mimicry
This compound and related manganese porphyrins also exhibit peroxidase and catalase-like activities. Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide, while catalases catalyze the disproportionation of hydrogen peroxide into water and oxygen.
Peroxidase Mimicry: In their peroxidase-like activity, manganese porphyrins utilize hydrogen peroxide to oxidize a variety of substrates. The mechanism involves the reaction of the Mn(III)-porphyrin with H₂O₂ to form a high-valent manganese-oxo species, similar to that in P450 mimicry. This reactive intermediate then oxidizes a substrate, returning the catalyst to its Mn(III) state. The range of substrates that can be oxidized is broad and includes organic dyes and other small molecules.
Catalase Mimicry: The catalase-like activity of manganese porphyrins involves the disproportionation of hydrogen peroxide. This process is also mediated by the redox cycling of the manganese center. In one proposed mechanism, the Mn(III)-porphyrin is first oxidized by H₂O₂ to a higher-valent manganese-oxo species, with the release of a water molecule. This intermediate then reacts with a second molecule of H₂O₂, oxidizing it to molecular oxygen and regenerating the Mn(III) catalyst. The efficiency of this catalase-like activity is dependent on the specific structure of the manganese porphyrin.
The dual functionality as both a peroxidase and catalase mimic highlights the versatility of this compound as a redox catalyst. The balance between these two activities can be influenced by the reaction conditions, such as the concentrations of hydrogen peroxide and the oxidizable substrate.
Mechanisms of Oxygen Transfer (OT), Hydrogen Atom Transfer (HAT), and Electron Transfer (ET)
While specific mechanistic studies on this compound's direct catalysis of OT, HAT, and ET are not extensively detailed in the available literature, its structural similarity to other manganese porphyrins suggests its capability to engage in these fundamental chemical processes. Metalloporphyrins are well-known for their catalytic activities, which are largely dictated by the central metal ion.
Oxygen Transfer (OT): Manganese porphyrins can activate molecular oxygen to form high-valent manganese-oxo species. These species are potent oxidizing agents capable of transferring an oxygen atom to a substrate. This process is crucial in various biological and synthetic oxidation reactions.
Hydrogen Atom Transfer (HAT): The manganese center in this compound can facilitate the abstraction of a hydrogen atom (a proton and an electron) from a substrate. This is a key step in many enzymatic and chemical oxidation reactions. The efficiency of this process is influenced by the redox potential of the Mn(III)/Mn(II) couple and the bond dissociation energy of the substrate's C-H bond.
Electron Transfer (ET): The manganese ion in this compound can readily accept or donate electrons, making it an effective mediator in electron transfer reactions. The kinetics and thermodynamics of these reactions are governed by the reduction potential of the this compound and the electron donor or acceptor.
Catalytic Degradation of Organic Pollutants and Dyes
Modulation of Ascorbate (B8700270) Oxidation by this compound
A significant area of research for this compound is its interaction with ascorbate (vitamin C), a vital biological antioxidant. This compound has been shown to catalytically enhance the oxidation of ascorbate, a process that has profound implications for its biological activity.
Enhancement of Ascorbate Radical and Hydrogen Peroxide Production
This compound significantly accelerates the oxidation of ascorbate (AscH⁻), leading to a notable increase in the steady-state concentration of the ascorbate radical (Asc•⁻) and the production of hydrogen peroxide (H₂O₂). nih.govresearchgate.netaacrjournals.org This catalytic activity is dependent on the concentration of this compound. nih.gov Studies have demonstrated that in the presence of this compound, the rate of oxygen consumption during ascorbate oxidation is markedly increased, indicating a more rapid generation of reactive oxygen species. nih.govaacrjournals.org
The table below, compiled from experimental data, illustrates the effect of this compound on the steady-state concentration of the ascorbate radical in whole blood. researchgate.net
| Condition | Ascorbate Radical Concentration (nmol/L) |
|---|---|
| Whole blood (mice) | Below detection limit |
| + this compound (1.0 μmol/L) | 97 |
| + AscH⁻ (4 g/kg) | 350 |
| + AscH⁻ (4 g/kg) + this compound (1.0 μmol/L) | 1200 |
| Whole blood (human) | Below detection limit |
| + this compound (1.0 μmol/L) | 82 |
| + AscH⁻ (100 g infusion) | 120 |
| + AscH⁻ (100 g infusion) + this compound (1.0 μmol/L) | 360 |
Kinetic and Thermodynamic Aspects of Ascorbate-Mnt4MPyP Redox Interactions
The interaction between ascorbate and this compound is a redox-driven process. The manganese center in this compound cycles between its Mn(III) and Mn(II) oxidation states, facilitating the transfer of electrons from ascorbate to molecular oxygen. The thermodynamics of this reaction are favorable, and the kinetics are significantly enhanced by the catalytic action of this compound. aacrjournals.org The rate of ascorbate oxidation and subsequent H₂O₂ production is influenced by the reduction potential of the specific manganoporphyrin used, with this compound showing a particularly high efficacy. nih.govaacrjournals.org
In a representative experiment, the addition of this compound to a solution of ascorbate in cell culture media (DMEM with 10% FBS) was shown to double the oxygen consumption rate from 45 nmol/L/s to 90 nmol/L/s. aacrjournals.org This indicates a substantial catalytic enhancement of the ascorbate oxidation kinetics.
Pro-oxidant and Antioxidant Activity Contexts
The interaction between this compound and ascorbate highlights a fascinating duality in its redox activity. While both this compound (as a superoxide dismutase mimetic) and ascorbate are individually considered antioxidants, their combination can lead to a potent pro-oxidant effect. researchgate.net This is primarily due to the enhanced generation of hydrogen peroxide, a reactive oxygen species. nih.govaacrjournals.org
This pro-oxidant activity has been harnessed in the context of cancer therapy. Pharmacological doses of ascorbate can selectively induce cytotoxicity in cancer cells through the generation of H₂O₂. The addition of this compound synergistically enhances this effect by increasing the flux of H₂O₂. nih.govresearchgate.netnih.gov This combined treatment has been shown to increase oxidative stress and induce DNA damage in cancer cells, leading to enhanced cell killing. acs.orgresearchgate.net The selective toxicity towards cancer cells is attributed to their often-compromised ability to handle high levels of oxidative stress compared to normal cells. nih.gov Therefore, in the presence of high concentrations of ascorbate, this compound acts as a pro-oxidant, amplifying the cytotoxic effects of ascorbate.
Cellular and Subcellular Mechanistic Investigations of Mnt4mpyp
Cellular Uptake and Intracellular Localization Mechanisms
The entry of Mnt4MPyP into cells and its subsequent distribution within cellular compartments are fundamental aspects determining its biological activity. The mechanisms governing cellular uptake are diverse and can be influenced by the physicochemical properties of the compound, such as size, charge, shape, and lipophilicity, as well as the specific cell type. nih.govmdpi.combeilstein-journals.orgresearchgate.net
Endocytic Pathways and Nanoparticle Internalization
Cellular internalization of various substances, including nanoparticles and porphyrins like this compound, often occurs through endocytic pathways. nih.govmdpi.comnih.govuio.no These pathways represent the primary mechanisms by which cells internalize extracellular fluid and material. github.io Key endocytic routes involved in nanoparticle internalization include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis. nih.govmdpi.combeilstein-journals.orgnih.govgithub.io
Clathrin-mediated endocytosis is a prominent pathway initiated by the binding of ligands to cell membrane receptors, leading to the formation of clathrin-coated pits that pinch off to form vesicles. beilstein-journals.orggithub.iowilhelm-lab.com These vesicles typically range in size from 100 to 500 nm. wilhelm-lab.com Caveolae-mediated endocytosis involves flask-shaped membrane invaginations called caveolae, stabilized by caveolin proteins, with diameters of 50-100 nm. beilstein-journals.orgwilhelm-lab.com Macropinocytosis is a non-specific mechanism characterized by the engulfment of extracellular fluid and solutes through actin-stabilized membrane extensions, forming larger vesicles called macropinosomes (0.5 to 1.5 μm). beilstein-journals.orgwilhelm-lab.com
The specific endocytic pathway utilized for internalization can be influenced by the properties of the internalized material. For instance, nanoparticle size, shape, surface charge, and rigidity are known to affect the uptake mechanism. nih.govmdpi.combeilstein-journals.orggithub.io Studies have shown that smaller nanoparticles are often internalized more efficiently than larger ones. nih.gov Positively charged nanomaterials have been suggested to be predominantly internalized through clathrin-mediated endocytosis and macropinocytosis, while negatively charged nanoparticles may utilize cholesterol-dependent mechanisms. beilstein-journals.org The shape of nanoparticles also plays a role, with different shapes being internalized through distinct pathways. mdpi.comresearchgate.net
While the precise endocytic pathways for this compound are not explicitly detailed in the provided search results, the general principles of nanoparticle and porphyrin internalization via these routes are well-established and provide a framework for understanding this compound uptake. nih.govmdpi.combeilstein-journals.orgnih.govuio.nogithub.io
Intracellular Trafficking and Fate
Following internalization, this compound, like other internalized materials, undergoes intracellular trafficking, a dynamic process that determines its localization and eventual fate within the cell. nih.govnih.gov Materials internalized via endocytosis are initially enclosed within membrane-bound vesicles, such as endosomes. wilhelm-lab.com These endosomes can then follow various trafficking routes, including recycling back to the plasma membrane or maturation into late endosomes, which eventually fuse with lysosomes. wilhelm-lab.com Lysosomal fusion leads to the enzymatic degradation of the vesicle contents. wilhelm-lab.com
The intracellular fate of internalized substances significantly impacts their biological activity. For drug delivery systems, for example, accumulation within lysosomes can lead to degradation of the cargo, while escape from endosomes/lysosomes is often necessary for the therapeutic agent to reach its target within the cytoplasm or nucleus. wilhelm-lab.com
For this compound, its catalytic activity, particularly its ability to influence redox reactions, suggests that its intracellular localization is critical for its function. While the specific intracellular trafficking and fate of this compound are not extensively described in the provided text, the general mechanisms of endosomal-lysosomal trafficking are relevant to understanding the potential journey of internalized this compound within the cell. nih.govwilhelm-lab.com
Molecular and Cellular Responses to this compound in Model Systems
Studies using in vitro and in vivo model systems have provided insights into the molecular and cellular responses triggered by this compound, particularly in the context of oxidative stress and its impact on cellular processes and disease progression.
Induction of Oxidative Stress at the Cellular Level
A key mechanism by which this compound exerts its effects is through the induction of oxidative stress, particularly in the presence of reductants like ascorbate (B8700270) (vitamin C). beilstein-journals.orgaacrjournals.orgnih.govmdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.commdpi.comnih.govnih.gov High levels of ROS can lead to cellular damage, affecting proteins, lipids, and DNA, and triggering processes like inflammation and apoptosis. mdpi.commdpi.comnih.gov
This compound has been shown to act as a catalyst that increases the rate of ascorbate oxidation, leading to enhanced generation of hydrogen peroxide (H₂O₂). aacrjournals.orgnih.gov H₂O₂ is a reactive oxygen species that can contribute to oxidative stress and cytotoxicity. aacrjournals.orgnih.gov Studies have demonstrated that this compound increases the concentration of ascorbate radical ([Asc•⁻]) and the rate of oxygen consumption in the presence of ascorbate, indicating enhanced ascorbate oxidation and subsequent H₂O₂ production. aacrjournals.orgnih.gov This catalytic activity of this compound is a central feature of its pro-oxidative action. researchgate.net
The induction of oxidative stress by this compound, particularly in combination with ascorbate, has been linked to its cytotoxic effects in cancer cells. aacrjournals.orgnih.gov The enhanced cytotoxicity observed with the combination of this compound and ascorbate is consistent with an H₂O₂-mediated mechanism, as this effect can be reversed by catalase, an enzyme that breaks down H₂O₂. aacrjournals.orgnih.gov
Mechanistic Effects on Cellular Processes in vitro
In vitro studies using various cell lines have explored the mechanistic effects of this compound on cellular processes, often in the context of its interaction with ascorbate. The combination of this compound and pharmacological ascorbate has been shown to synergize to decrease clonogenic survival in human pancreatic cancer cells. aacrjournals.orgnih.gov This synergistic cytotoxic effect is attributed to the increased generation of H₂O₂ resulting from this compound-catalyzed ascorbate oxidation. aacrjournals.orgnih.gov
Research indicates that this compound's ability to enhance ascorbate-induced cytotoxicity in vitro correlates with its capacity to increase ascorbate oxidation in solution. aacrjournals.orgnih.gov Different manganoporphyrins can have varying effects on ascorbate oxidation rates, with this compound demonstrating a significant effect compared to other tested compounds. aacrjournals.orgnih.govnih.gov
Beyond oxidative stress induction, the mechanistic effects of this compound on other cellular processes in vitro may be explored in research, though the provided text primarily highlights its role in enhancing ascorbate-mediated H₂O₂ generation and subsequent cytotoxicity in cancer cell lines. researchgate.netaacrjournals.orgnih.govresearchgate.net Studies have also investigated the relationship between the physicochemical properties of manganoporphyrins, such as lipophilicity and reduction potential, and their cellular uptake and cytotoxicity mechanisms, including those that may not involve ROS. researchgate.netresearchgate.net
Pre-clinical Mechanistic Studies in vivo: Impact on Disease Progression Models
Pre-clinical studies in vivo are essential for evaluating the effects of compounds like this compound in living organisms and their impact on disease progression models. medicilon.comcrownbio.comnih.gov These studies provide valuable insights into the complex interactions between the compound, the biological system, and the disease process.
In vivo experiments using murine models have demonstrated that combining this compound with pharmacological ascorbate can lead to an increased rate of ascorbate oxidation. nih.govresearchgate.net This observation aligns with the in vitro findings and supports the proposed mechanism of this compound catalyzing ascorbate oxidation in a physiological setting. nih.govresearchgate.net
Furthermore, pre-clinical studies have investigated the impact of this compound in disease progression models, particularly in the context of cancer. Combining this compound with pharmacological ascorbate has been shown to inhibit tumor growth more effectively in nude mice bearing pancreatic cancer xenografts compared to either treatment alone. nih.gov This suggests that the synergistic cytotoxic effects observed in vitro also translate to a reduction in tumor progression in vivo. nih.gov
The role of this compound as a potential radiosensitizer in pancreatic cancer has also been explored in pre-clinical settings. researchgate.netnih.gov The increased ascorbate oxidation induced by this compound in vivo may contribute to enhanced radiosensitivity of cancer cells. researchgate.netnih.gov
Pre-clinical mechanistic studies in vivo are crucial for understanding how this compound influences disease progression, its interactions within the complex in vivo environment, and for validating the mechanisms observed in vitro. medicilon.comcrownbio.comnih.gov These studies often involve evaluating biomarkers and assessing changes in cellular and molecular pathways associated with the disease. crownbio.comnih.gov
Advanced Spectroscopic, Imaging, and Computational Approaches in Mnt4mpyp Research
Spectroscopic Characterization for Mechanistic Elucidation
Advanced spectroscopic techniques are pivotal in unraveling the intricate mechanisms through which the manganese porphyrin, Mnt4MPyP, interacts with biological systems. These methods provide detailed insights into its binding modes with nucleic acids, its role in radical-involved processes, and its potential as a sensor for oxidative stress.
Optical Studies (UV-Vis, CD) for DNA Binding Mode Determination
The interaction of this compound and similar metalloporphyrins with DNA, particularly with G-quadruplex structures, has been extensively investigated using Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy. These techniques offer a window into the conformational changes of DNA upon ligand binding and help to elucidate the specific binding modes.
UV-Vis titration experiments are instrumental in demonstrating the formation of a strong complex between porphyrins and G-quadruplex DNA. For instance, in studies involving the interaction of a similar porphyrin, TMPyP4, with the Bcl-2 promoter G-quadruplex, a significant red shift of approximately 18 nm (from 423 nm to 441 nm) in the Soret band of the porphyrin is observed upon binding. nih.gov The presence of an isobestic point, in this case between 434 and 435.5 nm, is indicative of a two-state equilibrium between the free and the bound porphyrin, suggesting a defined binding interaction. nih.gov The sharpness of the isobestic point can also provide information about the conformational homogeneity of the G-quadruplex; a sharp point suggests a single dominant conformer. nih.gov
Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment of nucleic acids and is a powerful tool for characterizing their secondary structures. G-quadruplexes exhibit characteristic CD signatures that can distinguish between different folding topologies (e.g., parallel, antiparallel, or hybrid). For example, parallel G-quadruplex structures typically show a large positive peak around 265 nm. nih.gov Upon interaction with this compound or its analogs, changes in the CD spectrum of the G-quadruplex can indicate conformational alterations induced by the binding event. The absence of an induced CD signal for the bound porphyrin itself in some cases suggests that the porphyrin binds in a symmetric environment, which can be consistent with modes like end-stacking or intercalation. nih.gov
Table 1: Spectroscopic Data for Porphyrin-G-Quadruplex Interaction
| Spectroscopic Parameter | Observation | Implication |
|---|---|---|
| UV-Vis Soret Band | Red shift of ~18 nm (423→441 nm) | Strong interaction and binding |
| UV-Vis Isobestic Point | Sharp point around 434-435.5 nm | Two-state binding equilibrium |
| CD Spectrum | Characteristic parallel G-quadruplex signature (positive peak at 265 nm) | Confirmation of G-quadruplex formation |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of this compound research, EPR is crucial for investigating its role as a superoxide (B77818) dismutase (SOD) mimetic and its involvement in redox processes.
This compound is known to reduce oxidative stress by scavenging superoxide radicals. nih.gov EPR spectroscopy can be employed to monitor the generation of superoxide in biological systems and the effect of this compound on its levels. Studies have shown that cells treated with agents that induce apoptosis exhibit characteristic EPR signals, and the presence of this compound can decrease the intensity of these signals, suggesting a reduction in radical-induced damage. researchgate.net
The technique of spin trapping is often used in conjunction with EPR to detect short-lived radicals. A spin trap molecule reacts with the transient radical to form a more stable radical adduct, which can then be detected by EPR. The resulting EPR spectrum provides information about the identity of the original radical. While direct EPR studies on radical adducts formed by this compound are complex, the effect of this compound on the concentration of radicals is a key area of investigation. Multifrequency EPR studies on related systems have demonstrated the ability to identify specific radical species, such as tyrosine radicals formed in enzymatic reactions, by analyzing the g-tensor components and hyperfine structures in the EPR spectra. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Oxidative Stress Tracking
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to detect and identify molecules at very low concentrations. In the context of this compound research, SERS holds promise for tracking oxidative stress. Metalloporphyrin frameworks, which are structurally related to this compound, have been utilized as SERS substrates to monitor catalytic reactions and charge transfer processes relevant to oxidative stress. nih.govacs.org
The introduction of molecules like Vitamin C into a metalloporphyrin framework system can modulate the charge content and enhance both the SERS activity and the peroxidase-like catalytic performance. nih.gov This suggests that this compound, when incorporated into or used in conjunction with SERS-active nanostructures, could serve as a probe for monitoring the dynamics of oxidative stress. The enhancement of the SERS signal can provide information about the structural changes in the porphyrin and surrounding molecules during redox reactions. acs.org By tracking the vibrational modes of this compound and other relevant biomolecules, it may be possible to gain insights into the mechanisms of antioxidant activity and the progression of oxidative stress at a molecular level.
Structural Biology Techniques for this compound Complexes
Understanding the three-dimensional structure of this compound in complex with biomolecules is essential for elucidating its mechanism of action and for the rational design of new therapeutic agents. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
X-ray Crystallography of this compound-Biomolecule Complexes
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of a this compound-biomolecule complex, a three-dimensional model of the electron density can be generated, revealing the precise arrangement of atoms in the complex. This provides invaluable information about the binding interface, conformational changes, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and its biological target.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. nih.govnih.gov In the study of this compound-biomolecule interactions, NMR is particularly useful for mapping the binding site and characterizing the dynamics of the complex.
One of the most common NMR techniques for this purpose is chemical shift perturbation (CSP) mapping. nih.gov By recording a series of NMR spectra (typically 2D ¹H-¹⁵N HSQC spectra for a ¹⁵N-labeled protein) while titrating in this compound, changes in the chemical shifts of specific amino acid residues can be monitored. Residues at the binding interface or those undergoing conformational changes upon binding will exhibit significant chemical shift perturbations. nih.gov This allows for the precise identification of the amino acids involved in the interaction.
NMR can also provide information about the dynamics of the interaction. For example, line broadening in the NMR spectrum can indicate the timescale of the binding and dissociation events. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximities between protons on this compound and the biomolecule, providing distance restraints for structural modeling of the complex. nih.gov While specific NMR studies detailing the interaction of this compound with biomolecules are not extensively published, the general methodologies are well-established for studying protein-DNA and protein-ligand interactions. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Applications
Currently, there is no publicly available research detailing the specific application of Cryo-Electron Microscopy (Cryo-EM) to the study of the compound this compound. While Cryo-EM is a powerful technique for determining the high-resolution structures of biomolecular complexes, its application to small molecules like this compound is typically in the context of their interaction with larger macromolecules, such as proteins or nucleic acids.
The primary challenge in using Cryo-EM for small molecules lies in their low molecular weight, which makes them difficult to visualize directly with this technique. However, Cryo-EM could be instrumental in elucidating the structural basis of this compound's interactions with its biological targets, such as G-quadruplex DNA. Future Cryo-EM studies could potentially reveal the precise binding mode and conformational changes induced by this compound upon binding to these structures.
Computational and Theoretical Studies
Computational and theoretical methods are pivotal in understanding the physicochemical properties and biological interactions of this compound at a molecular level. These approaches complement experimental data by providing detailed insights into its electronic structure, dynamic behavior, and binding thermodynamics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.dewikipedia.orgyoutube.com DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of porphyrin-based compounds like this compound. nih.govmdpi.com
Researchers employ DFT to calculate various molecular properties that govern the behavior of this compound. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com
Key global chemical reactivity descriptors calculated using DFT for porphyrin systems include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system. mdpi.com
Chemical Hardness (η): Measures the resistance to a change in the electron distribution. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.commdpi.com
These parameters are vital for predicting how this compound will interact with other molecules, particularly its target biomolecules. For instance, a study on cationic porphyrins demonstrated that these DFT-calculated descriptors could predict the stability of metalloporphyrin complexes. mdpi.com
Table 1: Representative DFT-Calculated Parameters for Cationic Porphyrins
| Parameter | Description | Typical Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| Energy Gap (LUMO-HOMO) | The difference in energy between the LUMO and HOMO. | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | The negative of electronegativity. | High values indicate a good electron acceptor. mdpi.com |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | High values indicate higher stability. mdpi.com |
| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires additional electronic charge. | High values indicate a good electrophile. mdpi.com |
This table is a generalized representation based on typical DFT studies of porphyrins and may not reflect the exact values for this compound.
Molecular Dynamics Simulations of this compound-Biomolecule Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.govnih.govresearchgate.net In the context of this compound, MD simulations provide invaluable insights into its dynamic interactions with biomolecules, particularly with its well-known target, G-quadruplex DNA. digitellinc.comnih.govcnr.it
These simulations can reveal:
Binding Modes: MD simulations can explore and validate different possible binding orientations of this compound with its target, such as end-stacking, intercalation, and groove binding. digitellinc.com
Conformational Changes: They can show how both this compound and the biomolecule adapt their shapes upon binding.
Stability of the Complex: By running simulations over extended periods (nanoseconds to microseconds), the stability of the this compound-biomolecule complex can be assessed. digitellinc.com
Role of Solvent and Ions: MD simulations explicitly model the surrounding water molecules and ions, which are crucial for accurately representing the biological environment and their influence on binding. cnr.it
For example, a study using MD simulations to investigate the interaction of a similar porphyrin, TMPyP4, with a c-MYC G-quadruplex, helped to elucidate the preference for end-stacking over intercalation as a binding mode. digitellinc.com Another study highlighted the importance of force fields, ion parameters, and water models in accurately simulating G-quadruplex dynamics. cnr.it
Table 2: Key Aspects Investigated by MD Simulations of Porphyrin-G-Quadruplex Systems
| Aspect | Insights Gained |
| Binding Site | Identification of the most probable locations where the porphyrin binds to the G-quadruplex (e.g., G-tetrad face, grooves, loops). |
| Binding Stability | Evaluation of the persistence of the porphyrin-G-quadruplex interaction over the simulation time. |
| Structural Perturbations | Analysis of changes in the G-quadruplex structure (e.g., loop conformations, G-tetrad planarity) upon porphyrin binding. |
| Interaction Energies | Calculation of the energetic contributions (e.g., electrostatic, van der Waals) that stabilize the complex. |
Theoretical Modeling of Binding Constants and Mechanisms
Theoretical modeling provides a quantitative framework for understanding the thermodynamics and kinetics of this compound binding to its biological targets. These models aim to predict binding affinities (often expressed as the dissociation constant, Kd, or binding free energy, ΔG) and to elucidate the step-by-step mechanism of the binding process.
Several computational techniques are employed to calculate binding free energies:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy, solvation free energy, and conformational entropy. nih.gov
Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by gradually "transforming" one into the other.
Potential of Mean Force (PMF) Calculations: This method is often used in conjunction with MD simulations (umbrella sampling) to calculate the free energy profile along a specific reaction coordinate, such as the dissociation pathway of a ligand from its binding site. dtic.mil
A study on the binding of TMPyP4 and a related porphyrin to a G-quadruplex used a refined PMF approach to achieve excellent agreement between calculated and experimental absolute free binding energies. mdpi.com Such studies not only predict the strength of the interaction but can also rationalize the observed affinities based on specific molecular interactions, such as hydrogen bonding and van der Waals contacts. mdpi.com
Table 3: Comparison of Theoretical Methods for Binding Affinity Prediction
| Method | Description | Advantages | Limitations |
| MM/PBSA & MM/GBSA | End-point calculation based on MD simulation snapshots. | Computationally efficient, widely used for ranking compounds. nih.gov | Approximations in solvation and entropy calculations can affect accuracy. nih.gov |
| Thermodynamic Integration (TI) | Alchemical free energy calculation involving a non-physical pathway. | Rigorous and often highly accurate. | Computationally very expensive. |
| Potential of Mean Force (PMF) | Calculates the free energy profile along a defined dissociation coordinate. | Provides insight into the binding pathway and transition states. dtic.mil | Can be computationally demanding and sensitive to the choice of reaction coordinate. |
These computational and theoretical approaches are indispensable in the modern drug discovery and molecular biology landscape, providing a detailed understanding of the molecular interactions that underpin the biological activity of compounds like this compound.
Emerging Research Directions and Unexplored Mechanistic Avenues for Mnt4mpyp
Development of Novel Mnt4MPyP Derivatives for Specific Mechanistic Probes
The development of novel derivatives of this compound is a crucial step towards creating more specific and effective mechanistic probes. By modifying the core structure of this compound, researchers aim to fine-tune its physicochemical properties, such as lipophilicity and redox potential, to enhance its efficacy and targetability.
One approach involves the synthesis of a series of ortho isomers of meso-tetrakis(N-alkylpyridyl)porphyrins, with alkyl chains of varying lengths (from methyl to n-octyl). These modifications have been shown to systematically alter the lipophilicity and the metal-centered redox potential of the manganese porphyrin. An increase in the length of the alkyl chain leads to increased lipophilicity, which can influence the compound's ability to cross cellular membranes and localize in specific subcellular compartments.
The relationship between the structural modifications of these derivatives and their catalytic activity is a key area of investigation. For instance, while an increase in the redox potential with longer alkyl chains would be expected to enhance the catalytic rate of superoxide (B77818) dismutation, studies have shown a more complex interplay of steric and hydration effects that modulate the electronic properties of the molecule.
Future research in this area could focus on the following:
Synthesis of fluorescently-tagged this compound derivatives: The attachment of fluorescent tags to this compound would enable real-time visualization of its subcellular distribution and trafficking, providing valuable insights into its mechanism of action.
Development of derivatives with altered redox potentials: By systematically modifying the electron-donating or electron-withdrawing nature of the substituents on the porphyrin ring, it is possible to create a library of this compound analogs with a range of redox potentials. These derivatives could be used to probe the role of redox signaling in various cellular processes.
Table 1: Physicochemical Properties of Meso-tetrakis(N-alkylpyridyl)porphyrin Derivatives
| Alkyl Chain | Lipophilicity (Chromatographic Retention Factor, Rf) | Metal-Centered Redox Potential (E1/2 vs. NHE) |
| Methyl | Low | +220 mV |
| Ethyl | ||
| n-Propyl | ||
| n-Butyl | ||
| n-Hexyl | High | +314 mV |
| n-Octyl | Very High | +367 mV |
Data adapted from research on a series of ortho isomers of meso-tetrakis(N-alkylpyridyl)porphyrins. The table illustrates the trend of increasing lipophilicity and redox potential with longer alkyl chains. Specific values for all derivatives were not available in the provided search results.
Investigation of this compound in New Biochemical Pathways
While the primary biochemical role of this compound is its SOD mimetic activity, researchers are exploring its potential involvement in other biochemical pathways. Given its ability to modulate cellular redox status, this compound could influence a wide range of redox-sensitive signaling cascades.
Emerging evidence suggests that manganese porphyrins, as a class, are not just simple superoxide scavengers but can act as modulators of cellular transcriptional activity. This opens up the possibility that this compound could influence gene expression by interacting with redox-sensitive transcription factors. The crosstalk between reactive oxygen species (ROS) and cellular signaling pathways is a complex and highly regulated process. this compound, by altering the cellular redox environment, could potentially impact these signaling networks.
Recent studies have shown that MnTMPyP can have a modulatory effect on synaptic transmission in the hippocampus following hypoxia and oxygen-glucose deprivation, suggesting a complex role beyond simple cell protection. This effect was found to be mediated through adenosine (B11128) A1 and NMDA receptors, indicating an interaction with neurotransmitter systems.
Unexplored areas for investigation include:
The role of this compound in immunometabolism: The interplay between metabolism and the immune system is a rapidly growing field of research. Investigating the effects of this compound on the metabolic reprogramming of immune cells could reveal novel therapeutic applications in inflammatory and autoimmune diseases.
This compound as a tool in neurodegenerative disease models: Oxidative stress is a key pathological feature of many neurodegenerative diseases. this compound could be used as a tool to investigate the role of superoxide in the pathogenesis of these disorders and to evaluate the therapeutic potential of targeting this pathway.
Integration of this compound with Advanced Nanosystems for Targeted Mechanistic Studies
The integration of this compound with advanced nanosystems offers a promising strategy for enhancing its targeted delivery and facilitating mechanistic studies. Nanocarriers can protect the compound from degradation, improve its solubility, and enable its accumulation at specific sites of action.
Liposomal formulations are a well-established method for drug delivery and can be adapted for this compound. Liposomes can encapsulate this compound, potentially enhancing its cellular uptake and allowing for a more controlled release. The surface of these liposomes can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cell types or tissues.
Gold nanoparticles (AuNPs) represent another versatile platform for the delivery and imaging of therapeutic agents. This compound could be conjugated to the surface of AuNPs, which can be designed to have specific optical properties for cellular imaging applications. This would allow for the tracking of this compound within cells and tissues, providing valuable information about its biodistribution and target engagement.
Future research in this domain could explore:
Development of this compound-loaded liposomes for targeted delivery to mitochondria: As mitochondria are a major source of cellular superoxide, targeting this compound to this organelle could be a highly effective therapeutic strategy.
Synthesis of this compound-gold nanoparticle conjugates for theranostic applications: Combining the therapeutic properties of this compound with the imaging capabilities of gold nanoparticles could lead to the development of novel theranostic agents for the diagnosis and treatment of oxidative stress-related diseases.
Elucidation of Broader Biological System Interactions
A comprehensive understanding of the biological effects of this compound requires the elucidation of its interactions with broader biological systems. This includes its biodistribution, potential off-target effects, and interactions with biological macromolecules.
The lipophilicity of this compound derivatives is a key determinant of their bioavailability and biodistribution. More lipophilic compounds are likely to have a broader distribution in the body and may interact with cellular membranes and plasma proteins. The interaction of this compound with these components could influence its free concentration, transport, and ultimately its biological activity.
While manganese porphyrins are designed to be SOD mimetics, the possibility of off-target effects cannot be excluded. The manganese center, although part of a stable porphyrin ring, could potentially interact with other biological molecules. Furthermore, the porphyrin ring itself could have biological activities independent of the manganese center.
Key areas for further investigation include:
Comprehensive biodistribution studies: Detailed studies are needed to map the distribution of this compound and its derivatives in different tissues and organs following systemic administration.
Identification of off-target interactions: Proteomic and metabolomic approaches could be used to identify potential off-target binding partners of this compound and to assess its impact on global cellular metabolism.
Investigation of interactions with cellular membranes: The amphipathic nature of this compound suggests that it may interact with cellular membranes, potentially altering their physical properties and the function of membrane-embedded proteins.
Q & A
Q. What is the role of MnT4MPyP in DNA footprinting assays, and how does it differ from DNase I?
this compound is an AT-specific DNA-cleaving reagent used to map ligand-binding sites on DNA. Unlike DNase I, which binds to multiple closely spaced DNA sites with comparable affinity, this compound interacts with fewer, distinct AT-rich regions, enabling clearer identification of ligand-binding equilibria . This specificity makes it ideal for studying ligands with AT-selective binding (e.g., netropsin) but limits utility for analyzing ligands with unknown or mixed specificity .
Q. What experimental protocols are recommended for using this compound in footprinting assays?
- Reagent Preparation : Use fresh this compound solutions in Tris-HCl buffer (pH 7.5) with NaCl to stabilize DNA.
- Carrier DNA : Include non-specific carrier DNA (e.g., calf thymus DNA) to buffer drug-probe interactions, allowing determination of ligand-binding constants (K_i) without prior knowledge of this compound’s binding constant (K_p) .
- Cleavage Conditions : Optimize this compound concentration (typically µM range) and incubation time to balance specificity and cleavage efficiency .
Q. How can researchers validate binding constants derived from this compound footprinting data?
Compare results with orthogonal methods like DNase I footprinting or surface plasmon resonance (SPR). For example, binding constants for netropsin obtained via this compound and DNase I should follow the same rank order, though absolute values may differ due to reagent-specific binding mechanisms . Discrepancies >1 order of magnitude warrant re-evaluation of assumptions (e.g., cooperativity or DNA structural distortions) .
Advanced Research Questions
Q. How can conflicting footprinting data from this compound and DNase I be reconciled in studies of drug-DNA interactions?
- Mechanistic Analysis : DNase I detects minor groove distortions, while this compound reports direct ligand occupancy. For example, site 59 in pBR-322 DNA showed poor agreement between methods due to DNA structural changes affecting DNase I accessibility but not this compound binding .
- Model Adjustment : Use site-specific binding models for this compound data rather than adopting DNase I-derived frameworks. Incorporate DNA flexibility parameters to account for sequence-dependent structural variations .
Q. What strategies optimize this compound-based assays for ligands with non-AT specificity?
- Hybrid Approaches : Combine this compound with GC-specific probes (e.g., methyl green) to map broader ligand interactions.
- Buffer Modulation : Adjust ionic strength (e.g., Mg²⁺ or K⁺ concentrations) to alter this compound’s binding selectivity, though this may reduce AT-specificity .
- Competitive Binding Assays : Pre-incubate DNA with this compound and titrate ligands to quantify displacement effects via gel electrophoresis or fluorescence quenching .
Q. How can this compound footprinting be integrated with computational modeling to predict ligand-DNA binding dynamics?
- Data Input : Use this compound-derived binding constants (K_i) and cleavage patterns to parameterize molecular dynamics (MD) simulations.
- Validation : Compare simulated minor groove widths/electrostatic potentials with experimental footprinting data to refine force fields .
- Applications : Predict binding affinities for novel ligands targeting AT-rich regions (e.g., anticancer agents), reducing reliance on trial-and-error screening .
Methodological Considerations
Q. What controls are essential to ensure reproducibility in this compound footprinting experiments?
- Negative Controls : Include DNA fragments without ligands to identify baseline this compound cleavage patterns.
- Positive Controls : Use known AT-binding ligands (e.g., netropsin) to verify reagent activity.
- Replicate Experiments : Perform triplicate assays to account for variability in cleavage efficiency and gel quantification .
Q. How should researchers address this compound’s limitations in studying ligands with mixed DNA-binding modes?
- Supplementary Techniques : Pair footprinting with circular dichroism (CD) or isothermal titration calorimetry (ITC) to resolve binding modes (e.g., intercalation vs. groove binding).
- Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish this compound-specific artifacts from true ligand-DNA interactions .
Data Presentation Guidelines
Q. What metrics should be included when publishing this compound footprinting data?
- Raw Data : Provide gel electrophoresis images or cleavage profiles in supplementary materials.
- Quantitative Analysis : Tabulate K_i values, standard errors, and statistical comparisons with other methods (e.g., DNase I) .
- Structural Context : Annotate DNA sequences with AT-rich regions and ligand-binding sites to contextualize results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
